molecular formula C9H7Br2N3 B12063893 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine CAS No. 766520-01-8

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine

Cat. No.: B12063893
CAS No.: 766520-01-8
M. Wt: 316.98 g/mol
InChI Key: OCVRBHKXKBZUDS-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,5-dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

    Coupling Reaction: The brominated phenyl group is then coupled with the pyrazole ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the bromine atoms.

    Oxidized or Reduced Forms: Various oxidation states of the compound, leading to different functionalized pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may act as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichlorophenyl)-1H-pyrazol-5-amine: Similar structure but with chlorine atoms instead of bromine.

    3-(3,5-Difluorophenyl)-1H-pyrazol-5-amine: Fluorine atoms replace the bromine atoms.

    3-(3,5-Dimethylphenyl)-1H-pyrazol-5-amine: Methyl groups instead of bromine atoms.

Uniqueness

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can be advantageous in drug design and material science applications.

Properties

CAS No.

766520-01-8

Molecular Formula

C9H7Br2N3

Molecular Weight

316.98 g/mol

IUPAC Name

5-(3,5-dibromophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7Br2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

OCVRBHKXKBZUDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=NN2)N

Origin of Product

United States

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